molecular formula C17H18O3 B13209499 2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid

2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid

Cat. No.: B13209499
M. Wt: 270.32 g/mol
InChI Key: LVRSXBXPXZTKHC-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid is an organic compound with a molecular formula of C15H16O3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a 4-tert-butylphenyl group and the hydrogen atom at the 4-position is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid typically involves the alkylation of phenol with tert-butylbenzene followed by carboxylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the Friedel-Crafts alkylation of phenol with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation and carboxylation steps to introduce the carboxyl group at the desired position.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 2-(4-tert-Butylphenyl)-4-oxobenzoic acid.

    Reduction: Formation of 2-(4-tert-Butylphenyl)-4-hydroxybenzyl alcohol.

    Substitution: Formation of 2-(4-tert-Butylphenyl)-4-chlorobenzoic acid or 2-(4-tert-Butylphenyl)-4-alkoxybenzoic acid.

Scientific Research Applications

2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butyl group can influence the compound’s hydrophobicity and overall stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid can be compared with other similar compounds such as:

    4-tert-Butylphenol: Lacks the carboxyl group, making it less acidic and less reactive in certain chemical reactions.

    2,4-Ditert-butylphenol: Contains two tert-butyl groups, which can significantly alter its chemical properties and reactivity.

    4-Hydroxybenzoic acid: Lacks the tert-butyl group, making it more hydrophilic and less stable in certain conditions.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18)8-9-14(15)16(19)20/h4-10,18H,1-3H3,(H,19,20)

InChI Key

LVRSXBXPXZTKHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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